molecular formula C22H16N4OS B14118406 (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile

(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14118406
M. Wt: 384.5 g/mol
InChI Key: QXSFGIBHYDJSQH-QOMWVZHYSA-N
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Description

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the naphthalene and methoxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Solvent recovery and recycling, as well as waste management, are important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

(E)-N-(4-methoxyphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

(2Z)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20-

InChI Key

QXSFGIBHYDJSQH-QOMWVZHYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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